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Abstract
Herpes Simplex Virus 1 (HSV-1) is a ubiquitous pathogen that establishes lifelong latent

infections. The viral gene UL24 has been known for its role in viral replication and

pathogenesis. Recently, a novel protein, UL24.5, encoded within the UL24 open reading frame,

has been identified. This protein, corresponding to the C-terminal portion of UL24, is expressed

with leaky-late kinetics during the lytic infection cycle. Intriguingly, while the absence of the full-

length UL24 protein impairs viral replication, the lack of UL24.5 does not affect viral yields in

cell culture. However, in vivo studies have revealed a paradoxical role for UL24.5 in

pathogenesis; its absence leads to an increase in the severity of neurological signs in murine

models of ocular infection. This technical guide provides a comprehensive overview of the

current understanding of UL24.5 expression, its impact on HSV-1 infection, and the

experimental methodologies used for its characterization. A key focus is placed on the

interaction of the parent UL24 protein with host innate immune signaling pathways, providing a

framework for future investigation into the specific functions of UL24.5.

Introduction
The Herpes Simplex Virus 1 (HSV-1) genome is a complex entity, encoding for at least 84

distinct proteins that orchestrate the viral life cycle.[1] The UL24 gene, conserved across the

Herpesviridae family, is a critical determinant of HSV-1 pathogenesis and is required for

efficient viral replication both in vitro and in vivo.[2][3] The UL24 protein is expressed with
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leaky-late kinetics, meaning its synthesis begins before the onset of viral DNA replication and

continues into the late phase of infection.[4][5] It localizes to both the nucleus and the

cytoplasm of infected cells.[5]

The UL24 locus gives rise to multiple transcripts, and the presence of an internal transcription

initiation site and a downstream ATG start codon led to the discovery of a novel, smaller protein

designated UL24.5.[5] This 18-kDa protein is not a degradation product of the full-length 29-

kDa UL24 protein and corresponds to its C-terminal portion.[4][5]

While the full-length UL24 protein is implicated in several key cellular processes, including the

dispersal of nucleolar proteins and the modulation of innate immune responses, the specific

functions of UL24.5 are still being elucidated.[2][6] This guide will delve into the known aspects

of UL24.5 expression, its surprising impact on HSV-1 pathogenicity, and the experimental

approaches used to study this enigmatic viral protein.

Quantitative Data on UL24.5 Expression and Viral
Replication
Quantitative analysis of UL24.5 expression and the replication kinetics of UL24.5-null mutant

viruses are crucial for understanding its role in the HSV-1 life cycle. While precise time-course

data for UL24.5 protein levels remain to be extensively published, studies comparing UL24.5-

null mutants with wild-type and full-length UL24-null viruses provide valuable insights.

Table 1: Viral Titers of UL24 and UL24.5 Mutant HSV-1 in Murine Trigeminal Ganglia (TG)

Virus Strain
Viral Titer Reduction in TG
(relative to Wild-Type)

Reference

UL24X (UL24-null) 4 log10 [7]

vBAC_UL24.5negHA (UL24.5-

null)
No significant reduction [4]

Table 2: Replication Phenotype of UL24.5-null HSV-1 in Cell Culture
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Cell Line
Replication Phenotype of
UL24.5-null Mutant
(relative to Wild-Type)

Reference

Vero Cells
No significant difference in viral

yields
[4][5]

Neuronal Cells Data not yet available

Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of UL24.5

and related HSV-1 proteins.

Construction of Recombinant HSV-1 Mutants
The generation of recombinant viruses is fundamental to studying the function of specific viral

genes. The following protocol outlines a general method for creating HSV-1 mutants, such as a

UL24.5-null virus, using bacterial artificial chromosome (BAC) technology.

Protocol 3.1.1: Generation of a UL24.5-Null HSV-1 Mutant

Plasmid Construction:

A shuttle plasmid is engineered to contain sequences homologous to the regions flanking

the UL24.5 start codon.

The ATG start codon of UL24.5 is mutated to a non-initiating codon (e.g., TTG for Valine)

using site-directed mutagenesis.

An antibiotic resistance cassette (e.g., Kan/Neo) flanked by FRT sites is often included for

selection.

Recombineering in E. coli:

The shuttle plasmid is linearized and electroporated into E. coli strain GS1783 containing

the HSV-1 BAC.
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Recombination is induced, leading to the replacement of the wild-type UL24.5 start codon

with the mutated version in the HSV-1 BAC.

Recombinant clones are selected on antibiotic-containing plates.

Removal of Selection Cassette:

The antibiotic resistance cassette is excised by inducing the expression of FLP

recombinase, leaving a single FRT "scar."

Virus Reconstitution:

The modified HSV-1 BAC DNA is purified and transfected into a permissive cell line (e.g.,

Vero cells).

The cells are monitored for the formation of viral plaques.

Virus Stock Preparation and Validation:

Plaques are picked and used to generate a high-titer virus stock.

The absence of UL24.5 expression is confirmed by Western blotting, and the genomic

modification is verified by PCR and DNA sequencing.

Western Blot Analysis of UL24.5 Expression
Western blotting is used to detect and quantify the expression of specific proteins in infected

cell lysates.

Protocol 3.2.1: Detection of UL24.5-HA

Sample Preparation:

Infect Vero cells with a recombinant HSV-1 expressing a C-terminally HA-tagged UL24 at

a multiplicity of infection (MOI) of 5.

At various times post-infection (e.g., 4, 8, 12, 18, 24 hours), harvest the cells and lyse

them in RIPA buffer supplemented with protease inhibitors.
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Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer:

Load equal amounts of protein (e.g., 20-30 µg) per lane on a 12% SDS-polyacrylamide

gel.

Separate the proteins by electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20

(TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody against the HA tag (e.g., mouse anti-HA,

1:1000 dilution) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody (e.g., goat anti-mouse HRP, 1:5000 dilution) for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detection:

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

Visualize the protein bands using a chemiluminescence imaging system. The full-length

UL24-HA will appear at ~29 kDa, and UL24.5-HA will be detected at ~18 kDa.[4][5]

Murine Ocular Infection Model
This in vivo model is critical for assessing the impact of viral gene mutations on HSV-1

pathogenesis.

Protocol 3.3.1: Ocular Infection of Mice
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Animal Handling:

Use 6- to 8-week-old female BALB/c mice. Anesthetize the mice with an intraperitoneal

injection of ketamine and xylazine.

Corneal Scarification and Inoculation:

Gently scarify the corneal surface of one eye using a 30-gauge needle.

Apply a 5 µL drop of virus suspension (e.g., 2 x 105 PFU) onto the scarified cornea.

Monitoring of Disease Progression:

Monitor the mice daily for signs of ocular and neurological disease, including keratitis,

periocular skin lesions, and neurological signs such as ataxia and paralysis.

Score the severity of the disease based on a standardized scale.

Tissue Harvesting and Viral Titer Determination:

At specific time points post-infection, euthanize the mice.

Harvest tissues such as the cornea and trigeminal ganglia.

Homogenize the tissues and determine the viral titers by plaque assay on Vero cell

monolayers.

Immunofluorescence Staining
Immunofluorescence allows for the visualization of the subcellular localization of viral proteins

within infected cells.

Protocol 3.4.1: Localization of UL24.5

Cell Culture and Infection:

Grow Vero cells on glass coverslips in a 24-well plate to ~80% confluency.

Infect the cells with a recombinant HSV-1 expressing a tagged UL24.5 at an MOI of 10.
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Fixation and Permeabilization:

At the desired time post-infection, wash the cells with PBS.

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash three times with PBS.

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

Blocking and Antibody Incubation:

Wash three times with PBS.

Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

Incubate with a primary antibody against the tag on UL24.5 (e.g., rabbit anti-tag, 1:500 in

1% BSA/PBS) for 1 hour at room temperature.

Wash three times with PBS.

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor

488, 1:1000 in 1% BSA/PBS) for 1 hour in the dark.

Counterstaining and Mounting:

Wash three times with PBS.

Counterstain the nuclei with DAPI for 5 minutes.

Wash with PBS and mount the coverslips onto microscope slides using an anti-fade

mounting medium.

Imaging:

Visualize the cells using a confocal microscope.

Signaling Pathways and Experimental Workflows
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While the direct signaling interactions of UL24.5 are yet to be fully characterized, the known

functions of its parent protein, UL24, provide a valuable starting point for investigation. UL24

has been shown to inhibit the cGAS-STING innate immune signaling pathway by preventing

the nuclear translocation of the NF-κB subunits p65 and p50.[8][9]

UL24 and the NF-κB Signaling Pathway
The following diagram illustrates the inhibitory effect of UL24 on the NF-κB pathway.
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Caption: UL24-mediated inhibition of the NF-κB signaling pathway.

Experimental Workflow for Characterizing UL24.5
Function
The following diagram outlines a typical experimental workflow for investigating the function of

a novel viral protein like UL24.5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. journals.asm.org [journals.asm.org]

2. espace.inrs.ca [espace.inrs.ca]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b2790844?utm_src=pdf-body-img
https://www.benchchem.com/product/b2790844?utm_src=pdf-custom-synthesis
https://journals.asm.org/doi/abs/10.1128/jvi.00025-17
https://espace.inrs.ca/id/eprint/16275/1/UL24%20herpesvirus%20determinants%20of%20pathogenesis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2790844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Frontiers | Mechanism of herpesvirus UL24 protein regulating viral immune escape and
virulence [frontiersin.org]

4. A Mutation in the UL24 Gene Abolishes Expression of the Newly Identified UL24.5 Protein
of Herpes Simplex Virus 1 and Leads to an Increase in Pathogenicity in Mice - PMC
[pmc.ncbi.nlm.nih.gov]

5. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

6. researchgate.net [researchgate.net]

7. Replication of Herpes Simplex Virus Type 1 within Trigeminal Ganglia Is Required for High
Frequency but Not High Viral Genome Copy Number Latency - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. Herpes Simplex Virus 1 UL24 Abrogates the DNA Sensing Signal Pathway by Inhibiting
NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-Depth Technical Guide to UL24.5 Expression
During HSV-1 Infection]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2790844#ul24-5-expression-during-hsv-1-infection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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